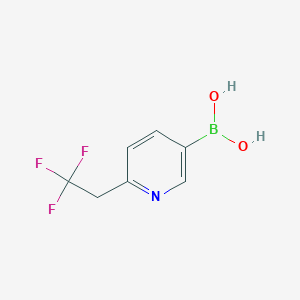

(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[6-(2,2,2-trifluoroethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO2/c9-7(10,11)3-6-2-1-5(4-12-6)8(13)14/h1-2,4,13-14H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBQIJFNXQLAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)CC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745128 | |

| Record name | [6-(2,2,2-Trifluoroethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356109-90-4 | |

| Record name | Boronic acid, B-[6-(2,2,2-trifluoroethyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(2,2,2-Trifluoroethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a key building block in contemporary medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction: The Significance of Trifluoroethylated Pyridyl Boronic Acids

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The trifluoroethyl group (-CH₂CF₃) is a bioisostere for the ethyl group, but with significantly altered electronic properties. Its strong electron-withdrawing nature and lipophilicity can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The pyridyl boronic acid moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds.

This guide will detail a robust and reproducible two-step synthesis route, starting from the commercially available 2-chloro-5-iodopyridine. The synthesis involves a trifluoroethylation reaction followed by a Miyaura borylation.

PART 1: Synthesis of the Key Intermediate: 3-Bromo-6-(2,2,2-trifluoroethyl)pyridine

The first stage of the synthesis focuses on the introduction of the trifluoroethyl group onto the pyridine ring. A common and effective method is the radical-mediated reaction of a suitable trifluoroethyl source with a halogenated pyridine.

Experimental Protocol: Trifluoroethylation of 2-Chloro-5-iodopyridine

Materials:

-

2-Chloro-5-iodopyridine

-

2,2,2-Trifluoroethyl iodide

-

Sodium dithionite (Na₂S₂O₄)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-chloro-5-iodopyridine (1.0 eq) in DMSO, add sodium dithionite (3.0 eq) and 2,2,2-trifluoroethyl iodide (2.0 eq).

-

The reaction mixture is stirred at 60 °C for 16 hours.

-

After cooling to room temperature, the reaction is quenched with water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-chloro-5-(2,2,2-trifluoroethyl)pyridine.

Rationale and Mechanistic Insights

The use of sodium dithionite as a radical initiator is a key aspect of this transformation. It generates the trifluoroethyl radical (•CF₂CH₃) from trifluoroethyl iodide. This radical then undergoes an aromatic substitution reaction with the 2-chloro-5-iodopyridine. The reaction proceeds with good regioselectivity, with the trifluoroethyl group adding to the 5-position of the pyridine ring.

PART 2: Miyaura Borylation to Yield the Target Compound

The second part of the synthesis involves the conversion of the C-Br bond to a C-B bond through a palladium-catalyzed Miyaura borylation reaction. This reaction is highly efficient and tolerant of a wide range of functional groups.

Experimental Protocol: Borylation of 3-Bromo-6-(2,2,2-trifluoroethyl)pyridine

Materials:

-

3-Bromo-6-(2,2,2-trifluoroethyl)pyridine (from Part 1)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (1 M)

-

n-Heptane

-

Deionized water

Equipment:

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To a Schlenk flask, add 3-bromo-6-(2,2,2-trifluoroethyl)pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

The flask is evacuated and backfilled with an inert gas three times.

-

Anhydrous 1,4-dioxane is added, and the reaction mixture is heated to 80 °C for 16 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is taken up in a mixture of n-heptane and water.

-

The pH of the aqueous layer is adjusted to approximately 2 with 1 M HCl.

-

The solid precipitate is collected by filtration, washed with n-heptane, and dried under vacuum to yield this compound.

Rationale and Mechanistic Insights

The Miyaura borylation proceeds via a catalytic cycle involving palladium. The active Pd(0) species undergoes oxidative addition to the C-Br bond of the pyridine. Transmetalation with bis(pinacolato)diboron, facilitated by the potassium acetate base, forms a palladium-boryl complex. Reductive elimination then yields the desired pinacol boronate ester and regenerates the Pd(0) catalyst. The final step is the hydrolysis of the pinacol ester to the boronic acid, which is typically achieved during the acidic workup.

Visualizing the Synthesis Workflow

Caption: Overall synthesis workflow for this compound.

Data Summary

| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 2-Chloro-5-iodopyridine | 2,2,2-Trifluoroethyl iodide, Na₂S₂O₄ | DMSO | 60 | 16 | 60-70 |

| 2 | 3-Bromo-6-(2,2,2-trifluoroethyl)pyridine | B₂pin₂, Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80 | 16 | 75-85 |

Safety and Handling

-

2,2,2-Trifluoroethyl iodide: Lachrymator and toxic. Handle in a well-ventilated fume hood.

-

Palladium catalysts: Can be pyrophoric. Handle under an inert atmosphere.

-

1,4-Dioxane: Peroxide-former. Use a freshly opened bottle or test for peroxides before use.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Characterization

The final product and intermediate should be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): To confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the rationale behind each step, researchers can confidently reproduce this synthesis and adapt it for the preparation of related compounds. The use of robust and well-established chemical transformations ensures high yields and purity, making this protocol suitable for both academic and industrial research settings.

References

-

A general overview of Miyaura borylation can be found in: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

-

The use of sodium dithionite for trifluoroethylation is described in: Itoh, Y.; Mikami, K. Trifluoroethylation at the 5-Position of Pyrimidines and Uracils with Trifluoroethyl Iodide and Sodium Dithionite. Org. Lett.2005 , 7 (21), 4879–4881. [Link]

- For an example of a similar borylation on a pyridine ring, see: Preparation of 3-bromo-2-chloro-5-(trifluoromethyl)pyridine as a starting material for syntheses of agrochemicals. WO2013034633A1.

An In-Depth Technical Guide to (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction: A Key Building Block for Modern Medicinal Chemistry

(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid, registered under CAS number 1356109-90-4, has emerged as a pivotal reagent in contemporary drug discovery and organic synthesis.[1] Its unique structure, featuring a pyridine core substituted with a trifluoroethyl group and a boronic acid moiety, offers a compelling combination of properties for medicinal chemists. The electron-withdrawing nature of the trifluoroethyl group significantly influences the electronic properties of the pyridine ring, while the boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and key applications, with a focus on the practical insights and causal reasoning behind its use in the synthesis of complex molecules.

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1356109-90-4 | PubChem[1] |

| Molecular Formula | C₇H₇BF₃NO₂ | PubChem[1] |

| Molecular Weight | 204.94 g/mol | PubChem[1] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and 1,4-dioxane | General knowledge |

| Stability | Like many boronic acids, it can be prone to dehydration to form the corresponding boroxine (a cyclic trimer anhydride). It is advisable to store it in a cool, dry place under an inert atmosphere. | General knowledge |

Synthesis of this compound

The most common and logical synthetic route to this compound involves a palladium-catalyzed Miyaura borylation of the corresponding halo-pyridine precursor, 5-bromo-2-(2,2,2-trifluoroethyl)pyridine. This method is widely adopted for the synthesis of aryl and heteroaryl boronic acids and their esters due to its high functional group tolerance and generally good yields.

The overall synthetic workflow can be visualized as a two-step process: first, the synthesis of the key intermediate, 5-bromo-2-(2,2,2-trifluoroethyl)pyridine, followed by its conversion to the target boronic acid.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Miyaura Borylation of 5-bromo-2-(2,2,2-trifluoroethyl)pyridine

This protocol is a representative procedure based on established methods for Miyaura borylation reactions.[2] Researchers should optimize conditions for their specific setup.

Materials:

-

5-bromo-2-(2,2,2-trifluoroethyl)pyridine (1.0 equiv)

-

Bis(pinacolato)diboron (B₂(pin)₂) (1.1 - 1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium acetate (KOAc) (3.0 equiv)

-

Anhydrous 1,4-dioxane or DMSO

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 5-bromo-2-(2,2,2-trifluoroethyl)pyridine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude boronic ester can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel.

-

Hydrolysis (if required): The pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by transesterification with another diol. Often, the boronic ester is used directly in subsequent Suzuki-Miyaura coupling reactions.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Miyaura borylation, known for its thermal stability and effectiveness with a wide range of substrates.

-

Base: Potassium acetate is a mild base that is crucial for the catalytic cycle. It is believed to facilitate the transmetalation step. Stronger bases can promote a competing Suzuki-Miyaura coupling of the newly formed boronic ester with the starting aryl halide.[2]

-

Solvent: Anhydrous aprotic polar solvents like 1,4-dioxane or DMSO are used to ensure the solubility of the reagents and to prevent premature hydrolysis of the diboron reagent and the resulting boronic ester.

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is critical to prevent catalyst deactivation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds, which are ubiquitous in pharmaceuticals and advanced materials.

The trifluoroethyl group on the pyridine ring can enhance the reactivity of the boronic acid in some contexts and provides a site for potential metabolic stability in drug candidates.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of this compound with an aryl or heteroaryl bromide.

Materials:

-

Aryl or heteroaryl bromide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos) (1-5 mol%)

-

Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃) (2.0 - 3.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the aryl bromide, this compound, and the palladium catalyst.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Base Addition: Add the organic solvent followed by the aqueous base solution. The mixture should be degassed by bubbling the inert gas through the solution for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Trustworthiness Through Self-Validation:

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of catalyst, ligand, base, and solvent. The progress of the reaction should always be monitored to confirm the consumption of starting materials and the formation of the product. A small-scale trial to optimize conditions is often a prudent first step. The identity and purity of the final product must be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion: An Enabling Reagent for a New Generation of Molecules

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery. Its synthesis via Miyaura borylation is a reliable and scalable method. The true power of this reagent is realized in its application in Suzuki-Miyaura cross-coupling reactions, which allows for the efficient and modular synthesis of a wide array of biaryl and heteroaryl compounds. A fundamental understanding of the principles behind its synthesis and reactivity, as outlined in this guide, will empower researchers to effectively utilize this important synthetic tool in the development of the next generation of therapeutics.

References

-

Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

Sources

Spectroscopic Characterization of (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid: A Technical Guide

Introduction

(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid is a key building block in contemporary drug discovery and materials science. Its unique trifluoroethyl moiety imparts distinct electronic properties and metabolic stability, while the pyridinylboronic acid group serves as a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The precise and unambiguous structural confirmation of this reagent is paramount to ensure the integrity of subsequent synthetic steps and the properties of the final products. This guide provides an in-depth analysis of the expected spectroscopic data (NMR, MS) for this compound and detailed protocols for their acquisition, grounded in established scientific principles.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that will be discernible through spectroscopic analysis:

-

Pyridine Ring: The aromatic pyridine core contains three distinct protons and five carbons, whose chemical shifts will be influenced by the electron-withdrawing nature of the boronic acid and the trifluoroethyl substituents.

-

Trifluoroethyl Group (-CH₂CF₃): This group will give rise to characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectra, with distinct coupling patterns between the methylene protons and the fluorine atoms.

-

Boronic Acid Group (-B(OH)₂): The protons of the hydroxyl groups are typically exchangeable and may not always be observed in ¹H NMR, depending on the solvent and water content. The boron atom, with its two common isotopes (¹⁰B and ¹¹B), can influence the line shape of adjacent carbon atoms in ¹³C NMR. In mass spectrometry, the boronic acid moiety is prone to dehydration and can form cyclic trimers known as boroxines.

Predicted Spectroscopic Data

While a definitive experimental spectrum for this specific molecule is not publicly available, we can predict the expected data based on the analysis of analogous structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.80 | s | 1H | H-2 | The proton at position 2 is adjacent to the nitrogen and is expected to be the most deshielded aromatic proton. |

| ~8.20 | d | 1H | H-4 | This proton is ortho to the boronic acid group and will show coupling to H-5. |

| ~7.60 | d | 1H | H-5 | This proton is meta to the boronic acid and ortho to the trifluoroethyl group, showing coupling to H-4. |

| ~3.80 | q | 2H | -CH ₂CF₃ | The methylene protons are adjacent to the electron-withdrawing CF₃ group, resulting in a downfield shift. The signal will be a quartet due to coupling with the three fluorine atoms. |

| ~8.10 (broad) | s | 2H | -B(OH )₂ | The boronic acid protons are acidic and their signal is often broad and may exchange with water in the solvent. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (JC-F in Hz) | Assignment | Rationale |

| ~160 | s | C-6 | The carbon bearing the trifluoroethyl group is expected to be significantly downfield. |

| ~145 | s | C-2 | The carbon adjacent to the nitrogen at position 2. |

| ~140 | s | C-4 | The carbon at position 4, influenced by the adjacent nitrogen and boronic acid group. |

| ~125 | q (~275 Hz) | -CH₂C F₃ | The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms.[1] |

| ~122 | s | C-5 | The carbon at position 5. |

| ~130 (broad) | s | C-3 | The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus. |

| ~35 | q (~35 Hz) | -C H₂CF₃ | The methylene carbon will be a quartet due to two-bond coupling with the fluorine atoms. |

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -65 | t | -CH₂CF ₃ | The three equivalent fluorine atoms of the trifluoroethyl group will appear as a triplet due to coupling with the two adjacent methylene protons.[2] |

Mass Spectrometry (MS)

For mass spectrometry, a soft ionization technique such as Electrospray Ionization (ESI) is recommended to minimize fragmentation and preserve the molecular ion.[3][4]

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z (amu) | Ion | Comments |

| 206.05 | [M+H]⁺ | Predicted exact mass for C₇H₈BF₃NO₂⁺. The presence of boron will result in a characteristic isotopic pattern (¹⁰B at ~20% and ¹¹B at ~80% abundance).[5] |

| 188.04 | [M-H₂O+H]⁺ | Loss of a water molecule from the boronic acid is a common fragmentation pathway. |

| 228.03 | [M+Na]⁺ | Formation of a sodium adduct is common in ESI-MS. |

Boronic acids have a propensity to form cyclic trimers (boroxines) through dehydration, especially under certain conditions.[5] This could lead to the observation of higher mass ions in the mass spectrum.

Experimental Protocols

The following protocols provide a robust framework for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

1. Sample Preparation:

- Rationale: The choice of solvent is critical. DMSO-d₆ is recommended as it is a polar aprotic solvent that can help to minimize the formation of boroxine trimers and often provides sharp signals for boronic acids.

- Procedure:

- Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.

- Add 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

- Gently agitate the vial until the sample is fully dissolved.

- Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Acquisition:

- Rationale: A standard proton experiment is sufficient to observe all non-exchangeable protons.

- Parameters:

- Spectrometer Frequency: ≥ 400 MHz

- Pulse Program: Standard single pulse (zg30)

- Number of Scans: 16-32

- Relaxation Delay (d1): 2 seconds

- Spectral Width: -2 to 12 ppm

- Referencing: Calibrate the residual DMSO peak to 2.50 ppm.[6]

3. ¹³C NMR Acquisition:

- Rationale: A proton-decoupled ¹³C experiment will provide singlets for all carbons, simplifying the spectrum. However, due to the presence of fluorine, C-F coupling will be observed.

- Parameters:

- Spectrometer Frequency: ≥ 100 MHz

- Pulse Program: Proton-decoupled single pulse (zgpg30)

- Number of Scans: 1024 or more, depending on sample concentration.

- Relaxation Delay (d1): 2 seconds

- Spectral Width: -10 to 170 ppm

- Referencing: Calibrate the DMSO-d₆ septet to 39.52 ppm.[7]

4. ¹⁹F NMR Acquisition:

- Rationale: A direct ¹⁹F experiment is necessary to observe the fluorine signals. Proton decoupling can be used to simplify the spectrum if necessary, but the triplet from H-F coupling is informative.

- Parameters:

- Spectrometer Frequency: As per the instrument's capability (e.g., 376 MHz on a 400 MHz system).

- Pulse Program: Standard single pulse (zg).

- Number of Scans: 64-128.

- Relaxation Delay (d1): 2 seconds.

- Spectral Width: -50 to -80 ppm.

- Referencing: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.

Mass Spectrometry (MS)

Caption: Workflow for ESI-MS analysis.

1. Sample Preparation:

- Rationale: ESI is highly sensitive and requires dilute solutions to prevent source contamination and signal suppression. A polar solvent like methanol is suitable for dissolving the boronic acid.

- Procedure:

- Prepare a stock solution of the compound at approximately 1 mg/mL in methanol.

- Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation for positive ion mode.

2. ESI-MS Acquisition:

- Rationale: Positive ion mode is preferred for nitrogen-containing compounds like pyridines as the nitrogen is readily protonated.

- Parameters:

- Ionization Mode: Electrospray Ionization (ESI), Positive

- Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

- Scan Range: m/z 50-500

- Capillary Voltage: 3-4 kV

- Nebulizer Gas (N₂): As per instrument tuning.

- Drying Gas (N₂): As per instrument tuning.

3. Data Analysis:

- The primary goal is to identify the protonated molecular ion [M+H]⁺.

- High-resolution mass spectrometry will allow for the confirmation of the elemental composition.

- The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) should be observed for all boron-containing ions.

- Common adducts such as [M+Na]⁺ and [M+K]⁺ should be considered.

- Fragmentation can be induced (in-source CID or MS/MS) to provide further structural information. Common losses include H₂O from the boronic acid.

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. By combining ¹H, ¹³C, and ¹⁹F NMR with high-resolution mass spectrometry, researchers can unequivocally confirm the identity and purity of this important synthetic building block. The provided protocols and predicted data serve as a comprehensive guide for scientists and drug development professionals, ensuring the reliability of their research and the quality of their synthesized materials.

References

-

The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules, 24(22), 4069. Available from: [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2012). Journal of the American Society for Mass Spectrometry, 23(11), 1899–1909. Available from: [Link]

- Mass spectrometric analysis for organic boron compounds. (2009). Chinese Journal of Analytical Chemistry, 37(1), 125-128.

- Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. (2020). Dissertation, Friedrich-Schiller-Universität Jena.

-

Arylboronic acid chemistry under electrospray conditions. (2013). Chemistry (Weinheim an der Bergstrasse, Germany), 19(23), 7587–7594. Available from: [Link]

- ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a mixture of (N‐methyl)‐4‐pyridinium boronic acid and D‐sorbitol (1:125) (b) in D2O at pD=9.30.

- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2013). Reports in Organic Chemistry, 3, 1-12.

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available from: [Link]

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods, 6(19), 7988-7995.

- Analysis of Boronic Acids Without Chemical Derivatisation. (2009).

- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2014). Journal of biomolecular NMR, 58(4), 237–243.

- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (1975). Journal of the Chemical Society, Perkin Transactions 2, (12), 1265-1270.

- Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry.

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]

-

Electrospray ionization. Wikipedia. Available from: [Link]

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules (Basel, Switzerland), 24(4), 675.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

- A guide to 13C NMR chemical shift values. Compound Interest.

- 2-CHLORO-1,1,2-TRIFLUOROETHYL METHYL ETHER(425-87-6) 1H NMR spectrum. ChemicalBook.

- 2-Chloro-1,1,2-trifluoroethyl methyl ether - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. (1993). Journal of the American Society for Mass Spectrometry, 4(7), 596–603.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(7), 1191-1200.

- 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(1), 218-231.

- Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids

- 13C NMR Chemical Shift.

- Recent progress in the synthesis of pyridinylboronic acids and esters. (2012). Arkivoc, 2012(1), 503-533.

- (6-(Trifluoromethyl)pyridin-3-yl)boronic acid. Sigma-Aldrich.

- This compound. PubChem.

- 3-pyridylboronic acid. Organic Syntheses Procedure.

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. compoundchem.com [compoundchem.com]

An In-depth Technical Guide to (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid, with CAS number 1356109-90-4, is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoroethyl moiety can enhance key drug-like properties such as metabolic stability, lipophilicity, and bioavailability. This guide provides a comprehensive overview of its commercial availability, synthetic routes, physicochemical properties, and applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability

This compound is available from a number of specialized chemical suppliers. The purity of the commercially available compound is typically around 95%.[1] Key suppliers include:

| Supplier | Purity | Available Quantities |

| Chemenu | 95% | Inquire |

| CymitQuimica | Inquire | Inquire |

| Fluorochem | Inquire | Inquire |

Pricing and lead times are generally available upon request from the suppliers. It is advisable to contact multiple vendors to compare cost and availability for specific research and development needs.

Physicochemical Properties

While extensive experimental data for this specific boronic acid is not widely published, its key properties can be found in chemical databases such as PubChem.[2]

| Property | Value |

| CAS Number | 1356109-90-4 |

| Molecular Formula | C7H7BF3NO2 |

| Molecular Weight | 204.94 g/mol |

| Appearance | Typically a solid |

Synthesis Protocols

The synthesis of pyridinylboronic acids can be achieved through several established methods. For this compound, a common approach would involve a halogen-metal exchange of a corresponding 3-halo-6-(2,2,2-trifluoroethyl)pyridine followed by borylation with a trialkyl borate.

Representative Synthetic Workflow:

Caption: General synthetic workflow for pyridinylboronic acids.

Detailed Experimental Protocol (Adapted from similar syntheses):

A detailed protocol for the synthesis of 6-halo-pyridin-3-yl boronic acids from 2,5-dichloropyridine can be found in the literature and serves as a valuable reference.[3] The key steps involve:

-

Halogen-Metal Exchange: A solution of the 3-halo-6-(2,2,2-trifluoroethyl)pyridine in a dry, aprotic solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C). An organolithium reagent (e.g., n-butyllithium) or a Grignard reagent is added dropwise to effect the halogen-metal exchange.

-

Borylation: A trialkyl borate, such as triisopropyl borate, is then added to the reaction mixture. The reaction is allowed to slowly warm to room temperature.

-

Hydrolysis: The reaction is quenched with an aqueous acid solution (e.g., HCl) to hydrolyze the borate ester and yield the desired boronic acid.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography.

Applications in Suzuki-Miyaura Cross-Coupling

Pyridinylboronic acids are versatile reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[3] this compound can be coupled with a wide range of aryl and heteroaryl halides or triflates to synthesize complex biaryl and heteroaryl structures.

General Suzuki-Miyaura Coupling Workflow:

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a general protocol that can be adapted for specific substrates.[4]

-

Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent such as dioxane, toluene, or DMF.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

The choice of catalyst, base, and solvent can significantly impact the reaction outcome, and optimization may be necessary for challenging substrates.[5]

Safety and Handling

Boronic acids, including this compound, should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7]

Hazard Statements (for related compounds):

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements (for related compounds):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures. Researchers utilizing this reagent should adhere to established synthetic protocols and safety guidelines to ensure successful and safe experimentation.

References

-

Matrix Fine Chemicals. (6-FLUOROPYRIDIN-3-YL)BORONIC ACID | CAS 351019-18-6. [Link]

-

1PlusChem. 1310384-03-2 | (6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid. [Link]

-

PubChem. This compound. [Link]

-

Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

-

PubChem. (2,3,6-trifluoro-2H-pyridin-3-yl)boronic acid. [Link]

-

Liu, Y., et al. Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

Organic Syntheses. 3-pyridylboronic acid. [Link]

-

Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

-

ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

-

Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

Sources

- 1. cas 1356109-90-4|| where to buy 6-(2,2,2-Trifluoroethyl)pyridin-3-ylboronic acid [chemenu.com]

- 2. This compound | C7H7BF3NO2 | CID 71303832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 6-Fluoro-3-pyridinylboronic acid 351019-18-6 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Stability and Storage of Trifluoroethyl Pyridinylboronic Acids

For researchers, medicinal chemists, and professionals in drug development, trifluoroethyl pyridinylboronic acids represent a class of reagents with significant potential. The unique combination of the electron-withdrawing trifluoroethyl group and the heteroaromatic pyridinyl moiety imparts distinct reactivity and properties, making them valuable building blocks in organic synthesis, particularly in cross-coupling reactions. However, the utility of these compounds is intrinsically linked to their chemical stability. This guide provides a comprehensive overview of the factors governing the stability of trifluoroethyl pyridinylboronic acids, offering field-proven insights into their handling, storage, and the mitigation of common degradation pathways.

The Duality of Reactivity and Instability: A Mechanistic Overview

The synthetic utility of boronic acids is centered on the reactivity of the carbon-boron bond. This same reactivity, however, makes them susceptible to several degradation pathways. Understanding these mechanisms is paramount for their effective use.

Protodeboronation: The Predominant Decomposition Pathway

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common Achilles' heel for many aryl and heteroaryl boronic acids.[1][2][3][4][5][6] This process is highly dependent on the reaction conditions, particularly pH. The presence of the electron-withdrawing trifluoroethyl group on the pyridinyl ring is expected to influence the rate of protodeboronation. Generally, electron-deficient arylboronic acids can be more susceptible to certain protodeboronation pathways.[6]

The mechanism of protodeboronation can be complex and proceed through different pathways depending on the pH of the medium.[6] In basic media, the formation of the more reactive arylboronate anion facilitates the cleavage of the C-B bond.[4] Conversely, in acidic conditions, protonation of the pyridine ring can also influence the electronic properties of the molecule and its susceptibility to protodeboronation.

Expert Insight: The trifluoroethyl group, being strongly electron-withdrawing, will increase the Lewis acidity of the boron center. This can enhance its interaction with nucleophiles, including water or hydroxide ions, which can initiate or accelerate protodeboronation. The position of the trifluoroethyl group and the boronic acid moiety on the pyridine ring will also play a crucial role in determining the overall electronic effects and, consequently, the stability.

Oxidation: A Silent Degradation Route

Boronic acids are susceptible to oxidation, which converts the boronic acid to the corresponding alcohol (a phenol in the case of arylboronic acids) and boric acid.[7][8][9][10][11][12][13] This process can be mediated by atmospheric oxygen, especially under basic conditions or in the presence of transition metal catalysts.[2][7] For trifluoroethyl pyridinylboronic acids, this would result in the formation of the corresponding trifluoroethyl pyridinol, an undesired byproduct that can complicate purification and reduce yields in subsequent reactions. The rate of oxidation can be influenced by the electronic nature of the substituents on the aromatic ring.

Causality in Experimental Choices: When designing reactions involving trifluoroethyl pyridinylboronic acids, it is crucial to consider the potential for oxidation. Degassing solvents and running reactions under an inert atmosphere (e.g., nitrogen or argon) are simple yet effective measures to minimize oxidative degradation. The choice of base and catalyst in cross-coupling reactions should also be carefully considered, as some combinations can promote oxidation more than others.

Boroxine Formation: The Anhydrous Challenge

In the solid state or in anhydrous solutions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[14][15][16][17][18] This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water.[18]

The formation of boroxines can lead to issues with solubility and accurate quantification of the boronic acid.[19] While boroxines are often competent reagents in cross-coupling reactions, their formation can complicate the precise determination of stoichiometry.

Best Practices for Storage and Handling

Proper storage and handling are critical to preserving the integrity of trifluoroethyl pyridinylboronic acids. The following recommendations are based on an understanding of their inherent chemical instabilities.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C.[20][21] | Low temperatures slow down the rates of all decomposition pathways, including protodeboronation and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and boroxine formation. |

| Light | Protect from light by using amber vials or storing in the dark.[20][22][23] | Light can promote oxidative degradation.[10] |

| Moisture | Keep in a dry environment, preferably in a desiccator.[20][22][23][24] | Prevents hydrolysis of boroxines back to the boronic acid, which can lead to a mixture of forms. More importantly, it minimizes water-mediated protodeboronation. |

| Container | Use well-sealed, airtight containers made of inert materials like glass or HDPE.[24] | Prevents ingress of moisture and air. Reactive container materials should be avoided. |

Self-Validating System for Handling: Before use, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid, which can significantly accelerate degradation. For weighing and dispensing, perform these operations in a glove box or under a stream of inert gas whenever possible.

Assessing the Stability of Trifluoroethyl Pyridinylboronic Acids: Experimental Protocols

Regularly assessing the purity and stability of trifluoroethyl pyridinylboronic acids is crucial for ensuring reproducible experimental outcomes. The following are key analytical techniques and protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for assessing the purity of boronic acids and detecting the formation of degradation products.

-

¹H and ¹⁹F NMR: These techniques can be used to monitor for the appearance of the protodeboronated trifluoroethyl pyridine. The disappearance of the boronic acid signals and the appearance of new aromatic and trifluoroethyl signals are indicative of degradation.

-

¹¹B NMR: This can be particularly useful for observing the equilibrium between the boronic acid and its boroxine. Boronic acids typically show a broad signal around 28-34 ppm, while boroxines appear further downfield, around 30-36 ppm.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a small, accurately weighed sample of the trifluoroethyl pyridinylboronic acid in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). It is crucial to use anhydrous solvents to prevent hydrolysis of any boroxine present.

-

Data Acquisition: Acquire ¹H, ¹⁹F, and ¹¹B NMR spectra.

-

Data Analysis: Integrate the signals corresponding to the boronic acid, the protodeboronated byproduct, and the boroxine (if observable). The relative integrals can be used to quantify the purity and the extent of degradation.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for quantifying the purity of boronic acids and separating them from their degradation products. The analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for on-column degradation.[25][26]

Step-by-Step Protocol for HPLC Analysis:

-

Method Development: A critical aspect is the development of a robust HPLC method. The use of a C18 column is common. The mobile phase composition is key; often a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is used. However, acidic modifiers can sometimes promote protodeboronation on-column.[26] Therefore, method development should aim to minimize analysis time and use conditions that are as neutral as possible.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water. The sample solution should be analyzed promptly after preparation to minimize degradation in solution.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength.

-

Quantification: The purity of the trifluoroethyl pyridinylboronic acid can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

| Technique | Advantages | Disadvantages |

| NMR | Provides structural information, can detect and quantify boroxines. | Lower sensitivity compared to HPLC, can be more complex to quantify mixtures accurately. |

| HPLC | High sensitivity and resolving power, excellent for quantitative purity determination. | On-column degradation is a potential issue, does not directly detect boroxines (which may hydrolyze on the column). |

Mitigating Instability in Synthetic Applications

While proper storage is the first line of defense, instability can also be a challenge during chemical reactions.

-

Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, is a common strategy to circumvent stability issues.[19] These esters are generally more robust to protodeboronation and oxidation and can be purified by chromatography.

-

Use of Trifluoroborate Salts: Potassium trifluoroborate salts (R-BF₃K) are another stable, crystalline alternative to boronic acids.[27] They are often more stable to storage and handling.

-

Reaction Optimization: For reactions like Suzuki-Miyaura cross-couplings, careful optimization of the base, solvent, and temperature can minimize the extent of protodeboronation. In some cases, running the reaction at a lower temperature for a longer time can be beneficial.

Conclusion

Trifluoroethyl pyridinylboronic acids are valuable reagents whose successful application hinges on a thorough understanding of their chemical stability. The primary degradation pathways of protodeboronation, oxidation, and boroxine formation can be effectively managed through stringent storage and handling protocols. Regular analytical assessment using techniques like NMR and HPLC is essential for quality control. By implementing the strategies and protocols outlined in this guide, researchers can ensure the integrity of these reagents, leading to more reliable and reproducible synthetic outcomes.

References

-

Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(35), 14814–14826. [Link]

-

Li, M., Tang, Y., Gao, J., Rao, G., & Mao, Z. (2020). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances, 10(54), 32573–32576. [Link]

-

Wang, X., Wang, Y., Zhang, J., & Zhang, Y. (2018). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. Green Chemistry, 20(14), 3291–3295. [Link]

-

Organic Chemistry Portal. (n.d.). Protodeboronations. [Link]

-

Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

-

Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(25), 6947–6956. [Link]

-

Bull, J. A., & James, T. D. (2011). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Communications, 47(38), 10731–10733. [Link]

-

Wikipedia. (2023). Boroxine. [Link]

-

Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(25), 6947–6956. [Link]

-

Raines, R. T., & Thatcher, R. J. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

-

Wang, Q., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. [Link]

-

Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1235–1248. [Link]

-

Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(25), 6947–6956. [Link]

-

Kubo, Y., & Ishida, H. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Chemical Society Reviews, 42(18), 7548–7565. [Link]

-

Kokotos, C. G., et al. (2023). Catalyst-Free Photochemical Aerobic Oxidation of Boronic Acids. ChemistryViews. [Link]

-

Raines, R. T., & Thatcher, R. J. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

-

KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet: NHS-PEG-Pyridineboronic acid. [Link]

-

Wikipedia. (2023). Boronic acid. [Link]

-

Vedejs, E., & Chapman, R. W. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5703–5705. [Link]

-

Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 138-144. [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. [Link]

-

Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 219-226. [Link]

-

D'hooghe, M., & Van Brabandt, W. (2020). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-38). Elsevier. [Link]

-

Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 66, 243-249. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

Jones, M., et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

Wimmer, E., & Wimmer, F. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(15), 7510–7518. [Link]

-

UCL Discovery. (n.d.). Applications of Boronic Acids in Organic Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. [Link]

-

Raines, R. T., & Thatcher, R. J. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 118(10), e2013691118. [Link]

-

Sporzyński, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(9), 2615. [Link]

-

Wimmer, E., & Wimmer, F. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(15), 7510–7518. [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

-

Ibis Scientific. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

-

Raines, R. T., & Thatcher, R. J. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC, 118(10), e2013691118. [Link]

-

Aggarwal, V. K., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society, 142(50), 20974–20979. [Link]

-

UBC Library Open Collections. (n.d.). A new radical trifluoromethoxylation strategy and investigation on the fluorination of boronic acids using electrophilic N-F reagents. [Link]

-

Ishihara, K., & Yamamoto, H. (2007). 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions. Organic Letters, 9(19), 3741–3744. [Link]

-

Palacios, F., et al. (2016). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Beilstein Journal of Organic Chemistry, 12, 2708–2715. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Protodeboronation [organic-chemistry.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. connectsci.au [connectsci.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. pnas.org [pnas.org]

- 10. Catalyst-Free Photochemical Aerobic Oxidation of Boronic Acids - ChemistryViews [chemistryviews.org]

- 11. researchgate.net [researchgate.net]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boroxine - Wikipedia [en.wikipedia.org]

- 16. sci-hub.box [sci-hub.box]

- 17. pubs.acs.org [pubs.acs.org]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 20. ruixibiotech.com [ruixibiotech.com]

- 21. 4-Pyridinylboronic acid 90 1692-15-5 [sigmaaldrich.com]

- 22. fishersci.com [fishersci.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. laballey.com [laballey.com]

- 25. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The Synthetic Versatility of (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic Acid: A Technical Guide to its Reactivity Profile

Introduction: A Privileged Scaffold in Modern Drug Discovery

Boronic acids and their derivatives have emerged as indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. These organoboron compounds offer a unique combination of stability, functional group tolerance, and reactivity, making them ideal building blocks for the construction of complex molecular architectures. Within the vast landscape of boronic acids, heteroaromatic variants, particularly those based on the pyridine scaffold, are of paramount importance in medicinal chemistry and drug discovery. Pyridine rings are prevalent motifs in a multitude of marketed drugs and biologically active compounds.[1] The strategic functionalization of these rings allows for the fine-tuning of a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

This technical guide provides an in-depth exploration of the reactivity profile of (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid , a highly valuable and increasingly utilized building block. The presence of the 2,2,2-trifluoroethyl group at the 6-position of the pyridine ring imparts distinct electronic properties that significantly influence the reactivity of the boronic acid moiety at the 3-position. This guide will dissect the underlying principles governing its reactivity, provide detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling, and offer insights into overcoming common challenges associated with its use.

Molecular Structure and Electronic Landscape

The reactivity of this compound is intrinsically linked to its molecular structure and the electronic interplay between its constituent parts: the pyridine ring, the boronic acid group, and the 2,2,2-trifluoroethyl substituent.

The pyridine ring, being a π-deficient heterocycle, is inherently electron-withdrawing. The nitrogen atom's lone pair is part of the aromatic system, which reduces its basicity compared to aliphatic amines and influences the electron density of the ring carbons. The boronic acid group is situated at the 3-position, a position that is electronically distinct from the 2- and 4-positions.

The key modulator of this compound's reactivity is the 2,2,2-trifluoroethyl group at the 6-position. This substituent exerts a powerful electron-withdrawing effect through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the ethyl chain and, consequently, from the pyridine ring.

-

Hyperconjugation (minimal): While less significant, there can be some interaction between the C-F σ* orbitals and the pyridine π-system, further contributing to the electron-deficient nature of the ring.

This pronounced electron-withdrawing character of the trifluoroethyl group significantly impacts the C-B bond of the boronic acid, making the boron atom more electrophilic and influencing the rates of the key steps in the Suzuki-Miyaura catalytic cycle.

Synthesis of this compound

The synthesis of substituted pyridinylboronic acids is well-established, with two primary strategies being the most prevalent: halogen-metal exchange followed by borylation, and palladium-catalyzed borylation of a corresponding halopyridine.

Synthetic Pathway via Lithiation-Borylation

A common and effective route to this compound involves the lithiation of a suitable precursor, 5-bromo-2-(2,2,2-trifluoroethyl)pyridine, followed by quenching with a borate ester. This method leverages the facile halogen-metal exchange at low temperatures to generate a pyridinyl anion, which then acts as a nucleophile.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-limiting step, especially for electron-deficient boronic acids. A base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species. [2]3. Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The electron-withdrawing trifluoroethyl group slows down the transmetalation step due to the reduced nucleophilicity of the pyridinyl group. Therefore, careful optimization of the reaction conditions is critical for achieving high yields.

Key Considerations for Successful Coupling

-

Catalyst Selection: For challenging couplings involving electron-deficient heteroarylboronic acids, highly active palladium catalysts are required. Modern catalyst systems often employ bulky, electron-rich phosphine ligands.

-

Recommended Catalysts/Ligands:

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

-

Buchwald-type ligands (e.g., XPhos, SPhos) in combination with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂). These ligands are particularly effective for coupling with less reactive aryl chlorides. [3]

-

-

-

Base Selection: The choice of base is critical for activating the boronic acid and facilitating transmetalation. A variety of inorganic bases are commonly used.

-

Commonly Used Bases:

-

Sodium carbonate (Na₂CO₃)

-

Potassium carbonate (K₂CO₃)

-

Cesium carbonate (Cs₂CO₃)

-

Potassium phosphate (K₃PO₄) The strength and solubility of the base can significantly impact the reaction rate and yield. For difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred.

-

-

-

Solvent System: A mixture of an organic solvent and water is typically employed. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base.

-

Typical Solvents:

-

1,4-Dioxane/Water

-

Toluene/Water

-

N,N-Dimethylformamide (DMF)/Water

-

-

The Challenge of Protodeboronation

A significant side reaction that plagues Suzuki-Miyaura couplings, especially with electron-deficient heteroarylboronic acids, is protodeboronation . This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding des-borylated heterocycle. [4]The electron-withdrawing trifluoroethyl group exacerbates this issue by making the C-B bond more susceptible to cleavage.

Strategies to Mitigate Protodeboronation:

-

Use of Boronic Esters: Converting the boronic acid to its pinacol ester can sometimes improve stability and reduce the rate of protodeboronation.

-

Careful Control of Reaction Conditions: Minimizing the amount of water in the reaction mixture and using anhydrous solvents where possible can help.

-

Rapid Catalysis: Employing a highly active catalyst that promotes a fast Suzuki coupling can outcompete the slower protodeboronation reaction.

Quantitative Reactivity Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various 6-substituted pyridin-3-ylboronic acids with different aryl halides. This data highlights the influence of the substituent at the 6-position on the coupling efficiency.

| 6-Substituent | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |

| -H | 3-Bromoquinoline | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 95 | [5] |

| -Cl | 4-Bromobenzonitrile | PdCl₂(dppf) | K₂CO₃ | DMF | 78 | [6] |

| -OCH₃ | 2-Bromopyridine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 85 | [7] |

| -CF₃ | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 82 | [8] |

| -CF₃ | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 75 | [9] |

Note: The data for the -CF₃ substituent is used as a close proxy for the -CH₂CF₃ group, as both are strongly electron-withdrawing.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., 1,4-Dioxane and Water)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vial, add this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0 eq).

-

Add the palladium catalyst (typically 2-5 mol%).

-

Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of complex molecules of interest to the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the trifluoroethyl substituent, necessitate a nuanced understanding of its reactivity profile. While the electron-deficient nature of the pyridine ring presents challenges such as slower transmetalation rates and a propensity for protodeboronation, these can be effectively overcome through the rational selection of modern, highly active palladium catalysts, appropriate bases, and optimized reaction conditions.

The continued development of more efficient and robust catalytic systems will further expand the utility of this and other challenging heteroarylboronic acids. As our understanding of the intricate mechanistic details of the Suzuki-Miyaura reaction deepens, so too will our ability to harness the full synthetic potential of these valuable reagents, enabling the rapid and efficient construction of novel chemical entities with tailored properties.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

(6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic acid molecular weight and formula

An In-Depth Technical Guide to (6-(2,2,2-Trifluoroethyl)pyridin-3-yl)boronic Acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Abstract

This compound is a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. Its unique structure, combining a pyridine core, a boronic acid functional group, and a trifluoroethyl moiety, makes it a valuable reagent for introducing these key pharmacophores into complex molecules. The trifluoroethyl group, in particular, is known to enhance critical drug-like properties such as metabolic stability, lipophilicity, and bioavailability. This guide provides a comprehensive overview of the core molecular attributes, synthetic strategies, and primary applications of this compound, with a focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Core Molecular Attributes

This compound is a stable, solid compound under standard laboratory conditions. Its fundamental properties are essential for its use in precise synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₇H₇BF₃NO₂ | [1] |

| Molecular Weight | 205.94 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1356109-90-4 | N/A |

| Physical Form | Solid |

Chemical Structure:

The structure features a pyridine ring substituted at the 3-position with a boronic acid group [-B(OH)₂] and at the 6-position with a 2,2,2-trifluoroethyl group [-CH₂CF₃]. The boronic acid moiety is the reactive handle for cross-coupling, while the trifluoroethyl group acts as a critical modulator of the electronic and physiological properties of resulting compounds.[2]

Synthetic Strategies

The synthesis of pyridinylboronic acids, including the title compound, is well-established, leveraging modern organometallic chemistry. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. The most common and industrially relevant approaches involve the borylation of a corresponding halopyridine.

Key synthetic routes include:

-

Palladium-Catalyzed Miyaura Borylation: This is a highly efficient method involving the cross-coupling of a halopyridine (typically a bromide or chloride) with a boron-containing reagent like bis(pinacolato)diboron (B₂pin₂).[3] This route is favored for its high functional group tolerance and operational simplicity.

-

Halogen-Metal Exchange and Borylation: This classic method involves treating a halopyridine with a strong organometallic base (e.g., n-butyllithium or Grignard reagents) at low temperatures, followed by quenching the resulting organometallic intermediate with a trialkyl borate ester, such as trimethyl borate or triisopropyl borate.[4] Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Below is a generalized workflow for a Miyaura borylation approach to synthesize the target compound.

Caption: Proposed synthetic workflow via Miyaura borylation.